Imatinib (Piperidine)-N-oxide

Übersicht

Beschreibung

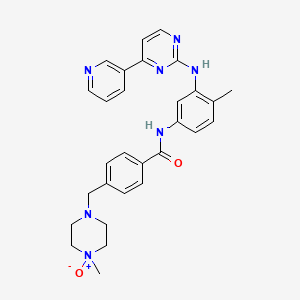

Imatinib (Piperidine)-N-oxide is a derivative of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST) This compound is characterized by the presence of a piperidine ring, which is a six-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imatinib (Piperidine)-N-oxide typically involves the oxidation of imatinib using suitable oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the piperidine nitrogen to form the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Imatinib (Piperidine)-N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of N,N-dioxide derivatives.

Reduction: Reduction reactions can revert the N-oxide group back to the original piperidine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.

Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products:

Oxidation: N,N-dioxide derivatives.

Reduction: Original piperidine derivative.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Imatinib (Piperidine)-N-oxide has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential effects on various biological pathways and its role as a kinase inhibitor.

Medicine: Investigated for its potential therapeutic applications beyond CML and GIST, including other types of cancer and inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the production of other compounds.

Wirkmechanismus

The mechanism of action of imatinib (Piperidine)-N-oxide involves the inhibition of tyrosine kinases, particularly the BCR-ABL fusion protein, which is responsible for the uncontrolled proliferation of leukemic cells in CML. The N-oxide group enhances the binding affinity of the compound to the kinase domain, leading to more effective inhibition. This results in the suppression of downstream signaling pathways that promote cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Imatinib: The parent compound, used primarily in the treatment of CML and GIST.

Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile.

Bosutinib: A dual kinase inhibitor targeting both BCR-ABL and Src family kinases.

Ponatinib: A third-generation inhibitor designed to overcome resistance to earlier drugs.

Uniqueness: Imatinib (Piperidine)-N-oxide is unique due to the presence of the N-oxide group, which enhances its chemical stability and binding affinity to target kinases. This modification potentially improves its therapeutic efficacy and broadens its application in various fields of research and medicine.

Biologische Aktivität

Imatinib (Piperidine)-N-oxide is a derivative of the well-known tyrosine kinase inhibitor imatinib, primarily recognized for its efficacy in treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of the BCR-ABL tyrosine kinase, a fusion protein that plays a critical role in the pathogenesis of CML. The N-oxide modification enhances the binding affinity of imatinib to the kinase domain, leading to more effective inhibition of downstream signaling pathways that promote cell proliferation and survival. This mechanism is crucial for its therapeutic efficacy in CML patients.

Pharmacokinetics and Metabolism

The metabolism of this compound involves various cytochrome P450 enzymes, with CYP2C8 and CYP3A4 being the most significant contributors. Studies indicate that while both enzymes metabolize imatinib extensively, CYP2C8 may play a more dominant role during long-term treatment due to the autoinhibition of CYP3A4 by imatinib itself .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| CYP Enzymes Involved | CYP2C8, CYP3A4 |

| IC50 for CYP3A4 | 23.3 µM |

| IC50 for CYP2C8 | 8.4 µM |

| Time-dependent Inhibition | Up to 90% inhibition at clinically relevant concentrations |

Biological Activity and Therapeutic Applications

This compound has shown promise beyond CML treatment. Its biological activity suggests potential applications in various cancers and inflammatory diseases due to its kinase inhibitory properties. Research indicates that it may also influence other signaling pathways involved in cancer progression .

Case Studies

- Chronic Myelogenous Leukemia (CML) : In clinical settings, patients treated with imatinib have demonstrated significant improvements in overall survival rates. The compound's ability to target BCR-ABL has made it a cornerstone in CML therapy.

- Gastrointestinal Stromal Tumors (GISTs) : Similar to its effects in CML, imatinib has been effective in managing GISTs, leading to tumor shrinkage and improved patient outcomes.

- Potential Applications in Other Cancers : Emerging studies suggest that imatinib may have beneficial effects in solid tumors by inhibiting other kinases involved in tumor growth and metastasis .

Toxicity and Side Effects

While imatinib is generally well-tolerated, potential toxicities have been observed, particularly relating to liver and renal function. Animal studies have indicated liver toxicity characterized by elevated liver enzymes and necrosis, alongside renal toxicity manifesting as tubular nephrosis . Monitoring for these adverse effects is essential during treatment.

Eigenschaften

IUPAC Name |

4-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-35-14-16-36(2,38)17-15-35/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSADRWGPCQTOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652617 | |

| Record name | 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571186-91-9 | |

| Record name | 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.